![molecular formula C22H18N2O3S B2973920 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide CAS No. 1207043-22-8](/img/structure/B2973920.png)
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Use
Dibenzothiazepine derivatives, such as quetiapine, are known for their hypnotic-sedative effects, with anxiolytic and amnestic properties. They have been utilized primarily in the context of psychiatry, for sedation in dentistry, endoscopic procedures, and as adjuncts to local anesthetic techniques. Their stability, in terms of cardiorespiratory functions, makes them suitable for anesthesia induction in high-risk patients, including the elderly and those with cardiac conditions. The short elimination half-life and lack of long-acting metabolites are beneficial for long-term infusion in intensive care settings, although clinical trials are ongoing to fully establish their utility in such scenarios (Dundee et al., 1984).
Synthetic and Biological Importance of Related Compounds
The synthetic methodologies and biological importance of 2-(thio)ureabenzothiazoles, a related chemical class, have been explored for their broad spectrum of biological activities. These compounds are significant in medicinal chemistry due to their potential therapeutic applications in treating diseases like rheumatoid arthritis and systemic lupus erythematosus. The review by Rosales-Hernández et al. (2022) emphasizes the chemical reactions and synthetic approaches to these compounds, highlighting their relevance in drug discovery (Rosales-Hernández et al., 2022).
Antipsychotic Use in Schizophrenia
Quetiapine, a dibenzothiazepine derivative, serves as an atypical antipsychotic with a higher affinity for serotonin 5-HT2 receptors over dopamine D2 receptors. It is effective in treating both positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics. Its safety profile is favorable for use in elderly populations, highlighting its therapeutic potential beyond the psychiatric applications to possibly encompass neurological disorders (Dev & Raniwalla, 2000).
Therapeutic Potential in Benzothiazoles
Benzothiazoles, including those with modifications seen in the queried compound, possess a wide range of antimicrobial, analgesic, and anti-inflammatory activities. The 2-arylbenzothiazole moiety, in particular, has been investigated for its antitumor properties. The versatility of the benzothiazole nucleus in drug development underscores the importance of these compounds in therapeutic applications, with some derivatives already in clinical use for various diseases (Kamal et al., 2015).
Propiedades
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-21(12-13-28-16-6-2-1-3-7-16)23-15-10-11-19-17(14-15)22(26)24-18-8-4-5-9-20(18)27-19/h1-11,14H,12-13H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSKPUJHPKYFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

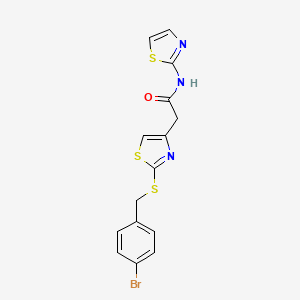
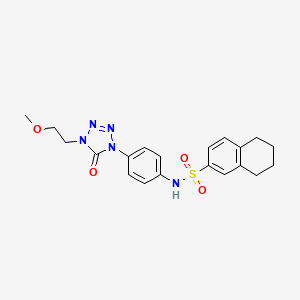
![3-Aminothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973842.png)
![3-[4-(2-Cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B2973847.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenol](/img/structure/B2973849.png)

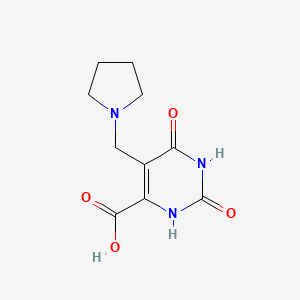

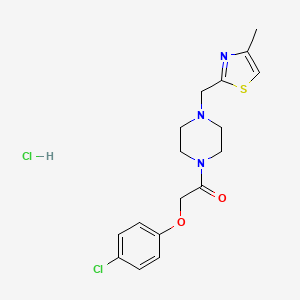
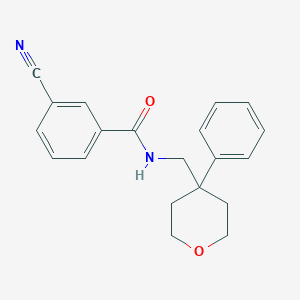
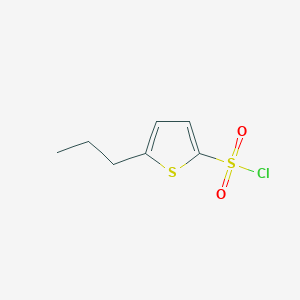
![2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B2973859.png)
amine](/img/structure/B2973860.png)